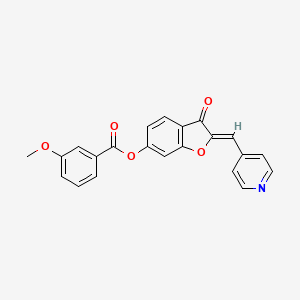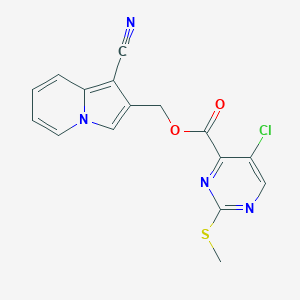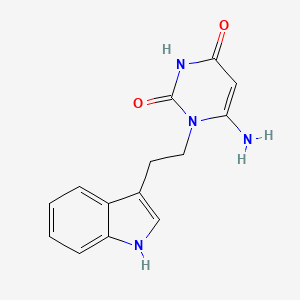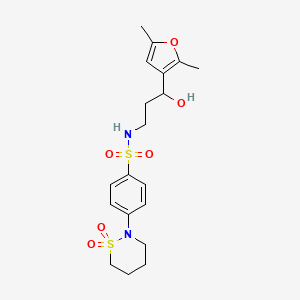
Methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate” is a chemical compound with the CAS Number: 1118787-91-9 . It has a molecular weight of 270.09 and its IUPAC name is methyl 2-chloro-5-(chlorosulfonyl)nicotinate . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5Cl2NO4S/c1-14-7(11)5-2-4(15(9,12)13)3-10-6(5)8/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . It’s stored at a temperature of 4 degrees Celsius . The compound’s molecular weight is 270.09 .Scientific Research Applications
Synthesis of Antimicrobial Agents
Research has led to the synthesis of new pyridine-derived Schiff bases starting from pyridinedicarbonyl dichloride. These compounds were tested for their antimicrobial activities, demonstrating significant bactericidal and fungicidal activities, comparable to reference antibiotic drugs like streptomycin and fusidic acid. This illustrates the potential of methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate derivatives in developing new antimicrobial agents (M. Al-Omar & A. Amr, 2010).
Catalysis and Annulation Reactions
The compound has been utilized in catalyzed [4 + 2] annulation reactions, showcasing its role in creating highly functionalized tetrahydropyridines. This process leverages methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate for synthesizing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, highlighting its applicability in creating complex molecular architectures with potential pharmacological uses (Xue-Feng Zhu et al., 2003).
Exploration of Pyridine Annulations
The versatility of methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate extends to the preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates. This method represents a strategic approach to designing pyridine rings, crucial for the development of novel compounds with potential therapeutic applications (R. Danheiser et al., 2003).
Photochemical Modifications
Investigations into the photochemical behavior of methyl 2-pyridinecarboxylate have revealed pathways for methylation and methoxylation, depending on the experimental conditions. This research sheds light on the chemical behavior of methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate derivatives under UV irradiation, offering insights into their reactivity and potential modifications for pharmaceutical development (T. Sugiyama et al., 1981).
Metabotropic Glutamate Receptor Antagonism
Derivatives of methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate have been synthesized and evaluated for their activity as metabotropic glutamate receptor antagonists. These compounds exhibit significant potency, demonstrating the chemical's role in synthesizing agents that could potentially be used in treating neurological disorders (N. Cosford et al., 2003).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), not getting it in eyes, on skin, or on clothing (P262), and washing hands thoroughly after handling (P264) .
properties
IUPAC Name |
methyl 2-chloro-5-chlorosulfonylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-14-7(11)5-2-4(15(9,12)13)3-10-6(5)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPMSUMZDZOGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2705264.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 3,4-dichlorobenzoate](/img/structure/B2705269.png)



![N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2705276.png)


![4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane](/img/structure/B2705280.png)
![3-{6-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2705281.png)

![1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B2705284.png)